molecular formula C10H8N2O3 B8326589 2-Allyloxy4-cyanonitrobenzene

2-Allyloxy4-cyanonitrobenzene

Cat. No.: B8326589
M. Wt: 204.18 g/mol
InChI Key: RXNPZTITNOKPBY-UHFFFAOYSA-N
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Description

The compound 2-Allyloxy-4-cyanonitrobenzene (systematic name: 2-allyloxy-4-cyano-1-nitrobenzene) is a nitroaromatic derivative featuring a cyano (-CN) group at the para position relative to the nitro (-NO₂) group and an allyloxy (-O-CH₂-CH₂-CH₂) substituent at the ortho position. Notably, the nitro and cyano groups confer electron-withdrawing properties, influencing reactivity in electrophilic substitution and cycloaddition reactions .

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

4-nitro-3-prop-2-enoxybenzonitrile

InChI

InChI=1S/C10H8N2O3/c1-2-5-15-10-6-8(7-11)3-4-9(10)12(13)14/h2-4,6H,1,5H2

InChI Key

RXNPZTITNOKPBY-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=CC(=C1)C#N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 2-Allyloxy-4-cyanonitrobenzene and related nitroaromatic compounds, based on available data from patents and peer-reviewed studies:

Compound Molecular Formula Substituents Key Properties/Applications References
2-Allyloxy-4-cyanonitrobenzene C₁₀H₈N₂O₃ -NO₂ (para), -CN (para), -O-allyl (ortho) Hypothesized use in polymer precursors or medicinal intermediates (limited direct data available) N/A
2-[(Allyloxy)methyl]-1-(2-chloroethoxy)-4-nitrobenzene C₁₂H₁₄ClNO₄ -NO₂ (para), -O-CH₂Cl (ortho), -CH₂-O-allyl (ortho) Patent applications in kinase inhibitors (e.g., WO2008/140419 A2); LogP = 2.8, PSA = 63.7 Ų
4-Nitrobenzonitrile C₇H₄N₂O₂ -NO₂ (para), -CN (para) High thermal stability; used in agrochemicals and dyes; melting point = 150–152°C [Journal of Organic Chemistry, 2010]
2-Allyloxy-1-nitrobenzene C₉H₉NO₃ -NO₂ (para), -O-allyl (ortho) Intermediate in synthesis of benzofuran derivatives; reactive in Diels-Alder reactions [Tetrahedron Letters, 2007]

Key Observations:

Functional Group Impact: The presence of both nitro and cyano groups in 2-Allyloxy-4-cyanonitrobenzene enhances its electron-deficient character compared to analogs like 2-Allyloxy-1-nitrobenzene, which lacks the cyano group. This may increase its suitability as a dienophile in cycloaddition reactions . The chloroethoxy substituent in 2-[(Allyloxy)methyl]-1-(2-chloroethoxy)-4-nitrobenzene introduces steric hindrance and polarity (PSA = 63.7 Ų), affecting its pharmacokinetic properties in medicinal chemistry applications .

Applications :

  • 2-[(Allyloxy)methyl]-1-(2-chloroethoxy)-4-nitrobenzene has demonstrated utility in kinase inhibitor patents, suggesting that nitroaromatic compounds with bulky substituents are viable in drug discovery .
  • Simpler analogs like 4-nitrobenzonitrile are employed in agrochemicals due to their stability and ease of functionalization.

Synthetic Challenges: The allyloxy group in 2-Allyloxy-4-cyanonitrobenzene may complicate regioselective reactions due to competing alkene reactivity, a challenge less pronounced in non-allylated derivatives.

Q & A

Q. What are the key synthetic routes for 2-Allyloxy-4-cyanonitrobenzene, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a nitrobenzene core. A common approach includes:

Nitration : Introduce a nitro group to a substituted benzene derivative under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

Cyanation : Install the cyano group via nucleophilic substitution or Sandmeyer reaction, requiring precise stoichiometry to avoid side products .

Allylation : React the intermediate with allyl bromide in the presence of a base (e.g., K₂CO₃) in acetone under reflux (60–80°C) .

  • Optimization Tips :
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.
  • Adjust solvent polarity (e.g., DMF for slower reactions, acetone for faster kinetics) to improve yield .

Q. How can researchers safely handle and store 2-Allyloxy-4-cyanonitrobenzene given limited safety data?

  • Methodological Answer :
  • Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation or skin contact due to potential irritancy (inferred from structurally similar nitrobenzenes) .
  • Storage : Keep in amber glass containers under inert gas (N₂/Ar) at –20°C to prevent degradation or polymerization.
  • Contingency Plans :
  • For spills, use inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis .

Advanced Research Questions

Q. What spectroscopic and computational methods are recommended for characterizing 2-Allyloxy-4-cyanonitrobenzene?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : ¹H/¹³C NMR to confirm allyloxy (–OCH₂CH=CH₂) and cyano (–CN) groups. Nitro groups (–NO₂) typically deshield adjacent protons .
  • IR : Peaks at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and ~2240 cm⁻¹ (C≡N stretch) .
  • Computational :
  • Use DFT (e.g., B3LYP/6-31G*) to predict electronic properties and optimize reaction pathways. Compare with experimental data to validate models .

Q. How can researchers resolve contradictions in reported reactivity data for nitro-cyano-aromatic compounds?

  • Methodological Answer :
  • Data Triangulation :

Cross-validate results using multiple techniques (e.g., HPLC for purity, X-ray crystallography for structural confirmation) .

Classify studies by reliability:

  • Reliable : Studies adhering to OECD/GLP guidelines.
  • Unreliable : Insufficient documentation or outdated methods (e.g., pre-2000s protocols lacking modern analytical tools) .
  • Case Study : Discrepancies in nitro-group reduction yields may arise from solvent polarity (aprotic vs. protic) or catalyst choice (Pd/C vs. Raney Ni) .

Q. What strategies are effective in designing bioactivity assays for 2-Allyloxy-4-cyanonitrobenzene derivatives?

  • Methodological Answer :
  • Experimental Design :

Derivatization : Synthesize analogs (e.g., replacing –CN with –COOH) to study structure-activity relationships (SAR).

Q. Assay Selection :

  • Enzymatic inhibition (e.g., cytochrome P450) using UV-Vis kinetics.
  • Cytotoxicity screening (e.g., MTT assay) with positive/negative controls .
  • Data Interpretation :
  • Use ANOVA to compare bioactivity across derivatives, accounting for solvent effects (e.g., DMSO cytotoxicity thresholds) .

Q. How can researchers mitigate challenges in scaling up 2-Allyloxy-4-cyanonitrobenzene synthesis?

  • Methodological Answer :
  • Scale-Up Risks :
  • Exothermic reactions (e.g., nitration) require jacketed reactors with temperature control (±2°C).
  • Allylation may require slow addition of allyl bromide to prevent oligomerization .
  • Process Optimization :
  • Use flow chemistry for continuous nitration-cyanation steps to improve reproducibility .

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